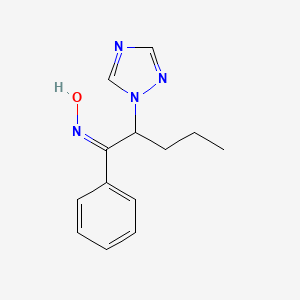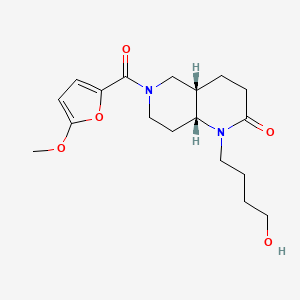
N-(4-methylbenzyl)-N'-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-N'-(3-methylphenyl)urea, also known as MMBU, is a chemical compound that belongs to the family of urea-based herbicides. It is widely used in agriculture for weed control in crops such as soybean, corn, and cotton. MMBU is known for its high efficacy, low toxicity, and selectivity towards broadleaf weeds. In recent years, MMBU has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, environmental science, and material science.
作用機序
The exact mechanism of action of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea is not fully understood. However, it is believed to act by inhibiting the biosynthesis of fatty acids and sterols in plants. N-(4-methylbenzyl)-N'-(3-methylphenyl)urea targets the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. By inhibiting this enzyme, N-(4-methylbenzyl)-N'-(3-methylphenyl)urea disrupts the normal metabolic processes in plants, leading to their death.
Biochemical and physiological effects:
N-(4-methylbenzyl)-N'-(3-methylphenyl)urea has been shown to have minimal toxicity towards mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, making it a safe and effective herbicide. However, some studies have reported that N-(4-methylbenzyl)-N'-(3-methylphenyl)urea may have adverse effects on aquatic organisms such as fish and algae. Further research is needed to fully understand the potential environmental impacts of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea.
実験室実験の利点と制限
N-(4-methylbenzyl)-N'-(3-methylphenyl)urea has several advantages as a research tool. It is a potent and selective herbicide that can be used to study the effects of plant stress on various metabolic pathways. N-(4-methylbenzyl)-N'-(3-methylphenyl)urea is also relatively inexpensive and easy to synthesize, making it a widely accessible research tool. However, the use of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea in laboratory experiments requires careful handling and disposal due to its potential environmental impacts.
将来の方向性
There are several potential future directions for research on N-(4-methylbenzyl)-N'-(3-methylphenyl)urea. One area of interest is the development of new herbicides based on the structure of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea. Researchers could explore the synthesis of analogs with improved efficacy and selectivity towards target weeds. Another area of interest is the investigation of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea's potential applications in medicine. Researchers could explore the development of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea-based drugs for the treatment of cancer, fungal infections, and viral infections. Additionally, further research is needed to fully understand the environmental impacts of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea and to develop strategies to mitigate its potential negative effects.
合成法
The synthesis of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea involves the reaction of 4-methylbenzylamine and 3-methylphenylisocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes dehydration to form N-(4-methylbenzyl)-N'-(3-methylphenyl)urea. The synthesis of N-(4-methylbenzyl)-N'-(3-methylphenyl)urea is a relatively simple and straightforward process that can be carried out on a large scale.
科学的研究の応用
N-(4-methylbenzyl)-N'-(3-methylphenyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as antitumor, antifungal, and antiviral properties. N-(4-methylbenzyl)-N'-(3-methylphenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been found to possess potent antifungal activity against Candida albicans, a common fungal pathogen. Moreover, N-(4-methylbenzyl)-N'-(3-methylphenyl)urea has been reported to exhibit significant antiviral activity against herpes simplex virus type 1 and 2.
特性
IUPAC Name |
1-(3-methylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-6-8-14(9-7-12)11-17-16(19)18-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGJHBZSHDYWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N'-(3-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5297720.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5297727.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5297740.png)
![7-[2-(2-methoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5297758.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297768.png)

![7-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5297782.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B5297799.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5297808.png)
![(3S*,4S*)-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5297813.png)
![1'-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5297829.png)
![5-fluoro-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B5297836.png)